1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN2O4 and its molecular weight is 426.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Innovative Derivatives
Research has focused on synthesizing novel derivatives containing the coumarin and piperidine moieties, which have shown promising biological activities. For instance, a series of coumarin derivatives containing the thiazolidin-4-one ring were synthesized, showcasing antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010). Another study presented the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, revealing antibacterial effects that underline the potential of such compounds in developing new antimicrobials (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with biological targets have been conducted. A study on the antagonist interaction with the CB1 cannabinoid receptor provides insight into the structural analogs' binding affinities and the potential for designing receptor-specific drugs (Shim et al., 2002).
Antitumor and Antioxidant Activities
Compounds synthesized from related chemical structures have been evaluated for their antitumor and antioxidant activities. For example, derivatives of benzothiophenes showed promising results in antioxidant activities, highlighting the potential for therapeutic applications in oxidative stress-related diseases (Bialy & Gouda, 2011).
Cytotoxic Activities
The cytotoxic activities of certain derivatives against cancer cell lines have also been a focus. A study demonstrated that compounds derived from chromene exhibited significant cytotoxic activities, suggesting their potential use in cancer therapy (El Gaafary et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound 1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide likely interacts with its targets in a manner similar to related compounds. These compounds provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound this compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given the role of PKB in this pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to be well absorbed and eliminated largely by cyp3a4/3a5-catalyzed metabolism .
Result of Action
The compound this compound likely has a similar effect to related compounds, which have been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-4-1-15(2-5-18)20-13-17-3-6-19(14-21(17)30-23(20)28)29-12-11-26-9-7-16(8-10-26)22(25)27/h1-6,13-14,16H,7-12H2,(H2,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYAQADZIDLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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